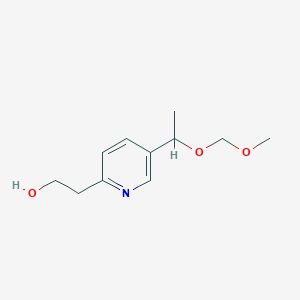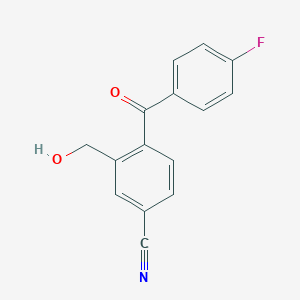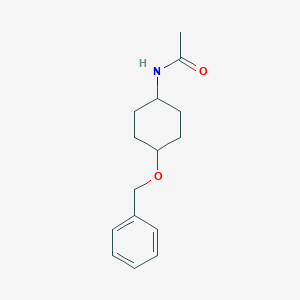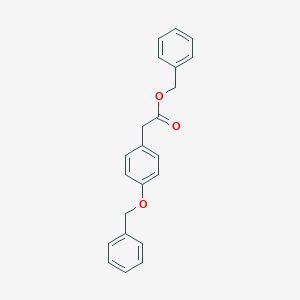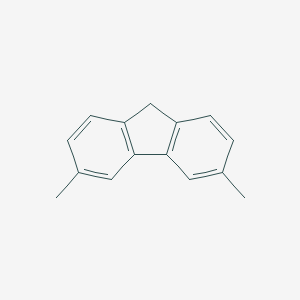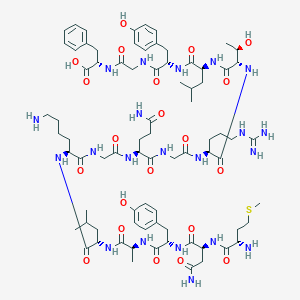
Histogranin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histogranin is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that is composed of 13 amino acids and is known for its ability to inhibit the growth of cancer cells. Histogranin has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In
Wirkmechanismus
Histogranin exerts its effects by binding to the cell membrane receptor, integrin αvβ3. This receptor is overexpressed in cancer cells and plays a crucial role in tumor angiogenesis and metastasis. Histogranin binding to integrin αvβ3 inhibits the signaling pathways that promote cancer cell growth and survival. Histogranin also activates the immune system, leading to the destruction of cancer cells.
Wissenschaftliche Forschungsanwendungen
Histogranin has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Histogranin exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemische Und Physiologische Effekte
Histogranin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Histogranin also inhibits the expression of anti-apoptotic proteins such as Bcl-2, leading to increased sensitivity of cancer cells to chemotherapy. In addition, histogranin inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that promote cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Histogranin has several advantages for lab experiments. It is stable and can be synthesized on a large scale using SPPS. It has a high purity and can be easily characterized using mass spectrometry. However, histogranin has some limitations. It is expensive to synthesize and may not be suitable for large-scale production. In addition, histogranin has a short half-life and may require frequent dosing in vivo.
Zukünftige Richtungen
Histogranin has several potential future directions. It may be useful in the development of novel cancer therapies. Histogranin can be used in combination with chemotherapy to enhance its efficacy and reduce its side effects. Histogranin may also be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosing and administration of histogranin in vivo. In addition, the safety and efficacy of histogranin in humans need to be evaluated in clinical trials.
Conclusion
Histogranin is a novel compound that has potential applications in cancer therapy and the treatment of neurodegenerative diseases. It is synthesized using SPPS and exerts its effects by binding to integrin αvβ3. Histogranin has several advantages for lab experiments, but also has some limitations. Future research is needed to determine the optimal dosing and administration of histogranin in vivo and to evaluate its safety and efficacy in humans.
Synthesemethoden
Histogranin is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be carried out on a large scale. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Eigenschaften
CAS-Nummer |
150045-04-8 |
|---|---|
Produktname |
Histogranin |
Molekularformel |
C78H119N21O21S |
Molekulargewicht |
1719 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI-Schlüssel |
PXOVBYBXCFRNAW-GDBJWOEXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
Andere CAS-Nummern |
150045-04-8 |
Sequenz |
MNYALKGQGRTLYGF |
Synonyme |
histogranin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



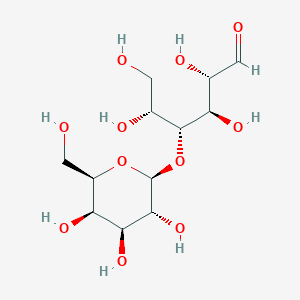
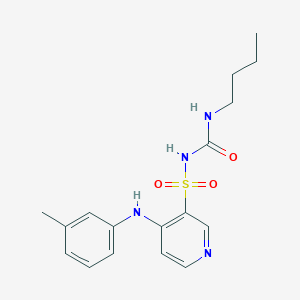
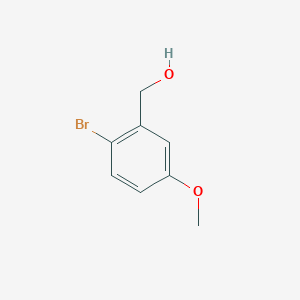
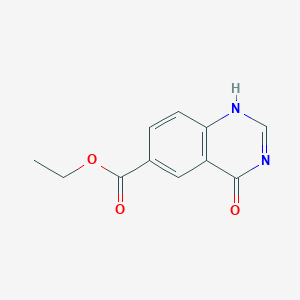
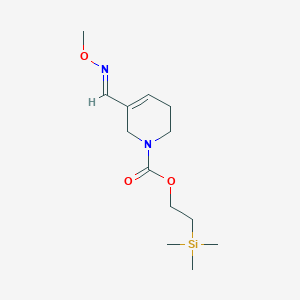
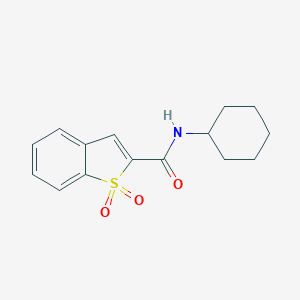
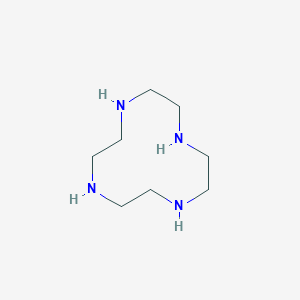
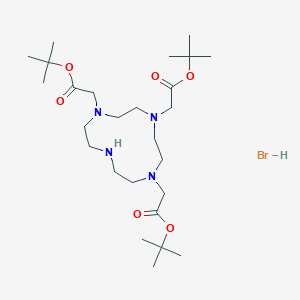
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
